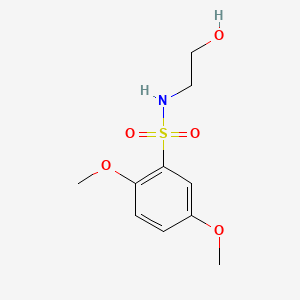

![molecular formula C23H21Cl2N5O3 B2534029 2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 921898-36-4](/img/structure/B2534029.png)

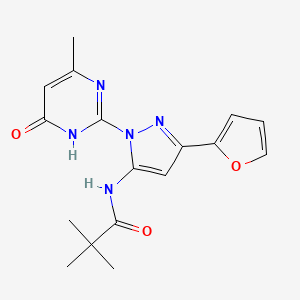

2-(2,4-dichlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-D is a widely used herbicide in the phenoxy group of herbicides. It is an organic compound with the chemical formula C8H6Cl2O3. It is a systemic herbicide, which means it is absorbed by the plant and is transported throughout the plant’s tissue .

Synthesis Analysis

The synthesis of 2,4-D is typically achieved through the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a suitable base .Molecular Structure Analysis

The molecular structure of 2,4-D consists of a phenyl ring with two chlorine atoms at the 2nd and 4th positions and a carboxylic acid ester linked to the phenyl ring through an oxygen atom .Chemical Reactions Analysis

2,4-D is known to undergo reactions typical of halogenated carboxylic acids and phenols .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- Novel coordination complexes were constructed using pyrazole-acetamide derivatives, which are structurally similar to the compound of interest. These complexes showed significant antioxidant activity, highlighting the potential use of such compounds in studying antioxidant mechanisms and applications (Chkirate et al., 2019).

Anticancer Potential

- Certain derivatives structurally related to the compound have been synthesized and tested for anticancer activity. One such compound showed notable cancer cell growth inhibition against multiple cancer cell lines, suggesting the potential of these compounds in anticancer research and therapy (Al-Sanea et al., 2020).

Antimicrobial and Anticancer Activity

- A series of derivatives, including compounds similar to the one , were evaluated for their antimicrobial and anticancer activities. Some showed higher anticancer activity than reference drugs, indicating their potential as novel therapeutic agents (Hafez et al., 2016).

Enzymatic Activity Enhancement

- Compounds related to the one of interest have been shown to increase the reactivity of certain enzymes, suggesting possible applications in enzymology and biochemistry (Abd & Awas, 2008).

Antioxidant Properties

- A study on different compounds, including those structurally related to the compound , revealed significant antioxidant activities, which may be influenced by the number of hydroxyl groups in their aromatic rings. This indicates potential applications in studying oxidative stress and related disorders (Zhang et al., 2009).

Wirkmechanismus

Target of action

2,4-D acts as a synthetic plant growth hormone. It is absorbed by the leaves and transported to the meristematic tissues of the plant .

Mode of action

Once inside the plant, 2,4-D induces uncontrolled and unsustainable growth, leading to curling of the stem, wilting of the leaves, and ultimately, the death of the plant .

Biochemical pathways

It is known that 2,4-d disrupts the normal balance of plant hormones, interfering with dna and protein metabolism .

Pharmacokinetics

It is known that 2,4-d is usually applied in the form of ammonium salts .

Result of action

The primary result of 2,4-D action is the death of the plant due to uncontrolled growth and metabolic disruption .

Action environment

The effectiveness of 2,4-D can be influenced by environmental factors. For example, its herbicidal action is more effective at temperatures between 20-28°C .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N5O3/c1-15-2-4-16(5-3-15)12-29-14-27-22-18(23(29)32)11-28-30(22)9-8-26-21(31)13-33-20-7-6-17(24)10-19(20)25/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUIWPLDATVMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2533949.png)

![4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine](/img/structure/B2533960.png)

![2-Methyl-4-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B2533961.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2533963.png)

![3-(5-chlorothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2533966.png)

![2,6-difluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2533969.png)